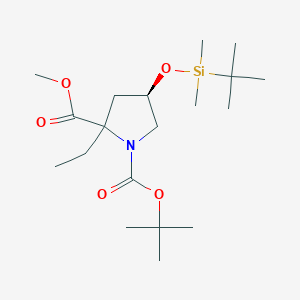
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C19H37NO5Si and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate, also known as (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate, is a compound with significant potential in medicinal chemistry. Its unique structural features allow it to exhibit various biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C17H33NO5Si
- Molecular Weight : 359.53 g/mol
- CAS Number : 114676-91-4
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potent inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular signaling.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell death induced by oxidative stress. The compound was found to upregulate the expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative damage.
- Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in vivo.
- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.
Data Summary Table
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3/t14-,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNOCKGGURGXCT-MJTSIZKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














